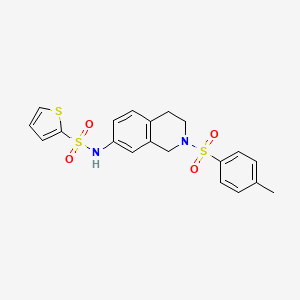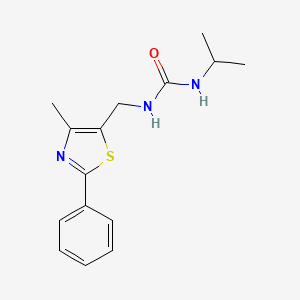
1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the isopropyl and phenyl groups further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Direcciones Futuras
Thiazole derivatives, like “1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea”, have shown promising biological activities and have been the focus of many research studies . Future research could focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea typically involves the reaction of isopropylamine with 4-methyl-2-phenylthiazol-5-ylmethyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The isopropyl and phenyl groups enhance the compound’s binding affinity and specificity, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Isopropyl-3-phenylurea: Similar structure but lacks the thiazole ring.
1-Isopropyl-3-(4-methylphenyl)urea: Similar structure but lacks the thiazole ring and phenyl group.
1-Isopropyl-3-(2-phenylthiazol-5-yl)methylurea: Similar structure but with different substitution patterns on the thiazole ring.
Uniqueness
1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea is unique due to the presence of both the thiazole ring and the specific substitution pattern
Propiedades
IUPAC Name |
1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10(2)17-15(19)16-9-13-11(3)18-14(20-13)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEPQCMYLLLIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
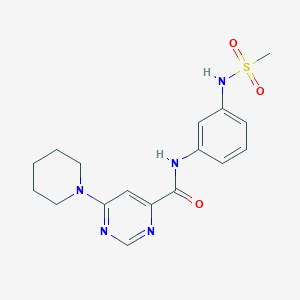
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-2-yl]acetic acid](/img/structure/B2716622.png)
![Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate](/img/structure/B2716624.png)
![7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716625.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-(2-(m-tolyloxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2716626.png)
![2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2716627.png)
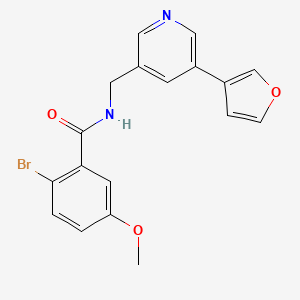
![5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2716630.png)
![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)
![methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B2716636.png)

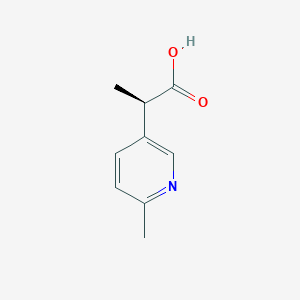
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2716640.png)
